methyl 5,6-dimethoxy-1H-indole-2-carboxylate

Overview

Description

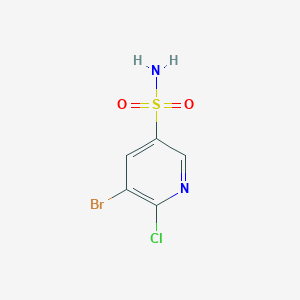

Methyl 5,6-dimethoxy-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 28059-24-7 . It has a molecular weight of 235.24 . The compound is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H13NO4/c1-15-10-5-7-4-9 (12 (14)17-3)13-8 (7)6-11 (10)16-2/h4-6,13H,1-3H3 . This code provides a representation of the molecule’s structure. Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 164-166°C .Scientific Research Applications

Synthesis of Indole-2-Carbohydrazides and Oxadiazoles

Methyl 5,6-dimethoxy-1H-indole-2-carboxylate is utilized in the synthesis of novel indole-2-carbohydrazides, which are then converted to 2-(indol-2-yl)-1,3,4-oxadiazoles. These compounds exhibit significant antioxidant properties and acetylcholinesterase inhibition, suggesting potential therapeutic applications (Bingul et al., 2019).

Reactivity with Aldehydes and Ketones

The compound demonstrates distinctive reactivity patterns in acid-catalyzed reactions with aldehydes and ketones, leading to various di- and triindolylmethanes and other novel structures (Condie et al., 2020).

Synthesis of Dibromoindoles

This compound is also important in the regioselective dibromination process, which is a crucial step in synthesizing natural and non-natural 5,6-dibromoindole derivatives (Parsons et al., 2011).

Pyrimido[5,4-b]Indole Derivatives Synthesis

This compound is involved in reactions leading to the formation of pyrimido[5,4-b]indole derivatives, which are significant in pharmaceutical and chemical research (Shestakov et al., 2009).

Studies in Eumelanin Synthesis

This compound plays a role in eumelanin synthesis research. It aids in creating DHICA-inspired small molecules, crucial for understanding melanin and its biological roles beyond pigmentation (Aebly et al., 2018).

Antiviral Activity Research

In antiviral research, derivatives of this compound, such as ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates, have been synthesized and tested for activity against various viruses, contributing to the development of potential antiviral agents (Ivashchenko et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 5,6-dimethoxy-1H-indole-2-carboxylate is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes . .

Mode of Action

Indole derivatives are known to interact with various biological targets, leading to a range of effects

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad biological activity

Result of Action

Indole derivatives are known for their wide range of biological activities, including potential antimitotic properties

Properties

IUPAC Name |

methyl 5,6-dimethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-15-10-5-7-4-9(12(14)17-3)13-8(7)6-11(10)16-2/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCKSKZNFJUHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(N2)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406443 | |

| Record name | methyl 5,6-dimethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28059-24-7 | |

| Record name | methyl 5,6-dimethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of Methyl 5,6-dimethoxy-1H-indole-2-carboxylate and how was it determined?

A1: [] this compound is nearly planar with the largest deviation from the indole ring plane being 0.120 Å for two methoxy carbon atoms. This planarity is attributed to the molecule's conjugated system. Additionally, pairs of molecules are linked via N—H⋯O hydrogen bonds and exhibit π-stacking interactions between indole rings with a separation of 3.39 Å []. These structural features were determined using X-ray crystallography.

Q2: How was computational chemistry used to study this compound?

A2: [] Density functional theory (DFT) employing the B3LYP functional and 6-311G(D,P) basis set was used to optimize the structure and calculate vibrational frequencies and intensities. This allowed for simulation of the infrared spectrum, which showed excellent agreement with experimental data []. The potential energy distribution (PED) of vibrational modes, calculated using the scaled quantum mechanics (SQM) method, helped assign the vibrational modes []. Natural Bond Orbital (NBO) analysis was employed to investigate the molecule's stability, hyperconjugative interactions, and charge delocalization. Additionally, the HOMO-LUMO energy gap was calculated to understand its electronic properties [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)

![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)

![Phenol, 4-[(4-aminophenyl)amino]-](/img/structure/B1309462.png)